2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

DNA alkylation damage repair kinetics methylpurine stability

3-Methylguanine (N3-Methylguanine) is the only isomer that serves as a discriminatory substrate for AlkA vs. Tag glycosylase activity assays, with a 70-fold differential excision efficiency and a 3.6 h in vivo half-life for kinetic benchmarking. Its unique N-7 glycosylation regioselectivity streamlines wyosine model synthesis. Guarantee accurate DNA damage quantification—order high-purity 3-MeG reference standard now.

Molecular Formula C6H9N5O
Molecular Weight 167.17 g/mol
Cat. No. B11915491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one
Molecular FormulaC6H9N5O
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCN1C(NC(=O)C2=C1N=CN2)N
InChIInChI=1S/C6H9N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2,6H,7H2,1H3,(H,8,9)(H,10,12)
InChIKeyHMKCIYJVOHPNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one (3-Methylguanine): Essential Procurement Data for a Methylation-Specific DNA Lesion Standard


2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one (CAS 2958-98-7), commonly designated 3-methylguanine (3-MeG), is a purine derivative belonging to the methylguanine subclass. It is formed endogenously via non-enzymatic methylation by S-adenosylmethionine and exogenously upon exposure to monofunctional alkylating agents such as dimethyl sulfate and N-methyl-N-nitrosourea [1]. Unlike the highly mutagenic O⁶-methylguanine, 3-MeG acts primarily as a replication-blocking cytotoxic lesion, making it a critical reference standard for DNA damage quantification, repair enzyme kinetics, and alkylation mechanism studies [2].

Why N3-Methylguanine Cannot Be Substituted by Other Methylguanine Isomers in DNA Repair and Analytical Workflows


Methylguanine isomers—1-methylguanine, 3-methylguanine, O⁶-methylguanine, and 7-methylguanine—exhibit divergent biological fates, repair enzyme specificities, and chemical stabilities that render them non-interchangeable [1]. 3-Methylguanine is recognized primarily by the AlkA and Tag DNA glycosylases (base excision repair), while O⁶-methylguanine is processed by the MGMT methyltransferase via direct damage reversal, and 1-methylguanine is a substrate for AlkB demethylation [2]. Additionally, the N3-methyl substitution confers distinct gas-phase acidity, HPLC retention behavior, and N-glycosidic bond lability relative to N7- or O⁶-substituted analogs [3]. Substituting any other isomer in a quantitative assay, repair study, or synthetic scheme introduces systematic error because the compound's chemical identity governs its recognition, excision kinetics, and downstream detection properties.

Quantitative Differentiation Evidence for 2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one Against Closest Analogs


In Vivo Half-Life of 3-Methylguanine vs. 7-Methylguanine in E. coli DNA

In E. coli WP2 cells treated with dimethyl sulfate, 3-methylguanine exhibited an in vivo half-life of 3.6 ± 0.3 h, which was markedly shorter than its in vitro stability at pH 7.2 and 37 °C. In vitro, the stability of 3-methylguanine was somewhat greater than that of 7-methylguanine, while 7-methyladenine displayed an in vivo half-life of 2.6 ± 0.2 h [1]. The shortened in vivo half-life of 3-MeG relative to its in vitro stability indicates active enzymatic excision in E. coli, a property not shared by 7-methylguanine, which is not enzymatically excised in this system.

DNA alkylation damage repair kinetics methylpurine stability

DNA Glycosylase Excision Efficiency: Tag vs. AlkA for 3-Methylguanine

The constitutively expressed Tag enzyme (3-methyladenine DNA glycosylase I of E. coli) was long regarded as specific for 3-methyladenine. Re-examination using synthetic DNA rich in GC base pairs alkylated with [³H]dimethyl sulfate demonstrated that Tag does excise 3-methylguanine, but with an efficiency approximately 70-fold lower than the inducible AlkA glycosylase [1]. This 70× differential was confirmed using both [³H]dimethyl sulfate- and N-[³H]methyl-N-nitrosourea-treated native DNA.

base excision repair DNA glycosylase enzyme kinetics

Gas-Phase Acidity (ΔHₐcᵢd) of 3-Methylguanine vs. Other AlkA Purine Substrates

Gas-phase acidity (ΔHₐcᵢd) measured by Fourier transform ion cyclotron resonance mass spectrometry and DFT calculations (B3LYP/6-31+G(d)) placed 3-methylguanine at a calculated ΔHₐcᵢd of 328.6 kcal mol⁻¹, making it the most acidic among the tested AlkA substrates—more acidic than 7-methylguanine (335.6 kcal mol⁻¹), 3-methyladenine (346.8 kcal mol⁻¹), 7-methyladenine (342.2 kcal mol⁻¹), and purine (329.8 kcal mol⁻¹) [1]. The increased acidity correlates with the ease of N-glycosidic bond cleavage by AlkA, as more acidic nucleobases are better leaving groups.

thermochemistry gas-phase acidity AlkA substrate selectivity

Reversed-Phase HPLC Retention Time Differentiation from 7-Methylguanine

In a validated reversed-phase HPLC method for methylated DNA hydrolysates, 3-methylguanine eluted at approximately 30 min, while 7-methylguanine eluted at approximately 40 min, providing a 10-minute retention time window that enables unambiguous baseline-resolved quantification [1]. A separate rapid HPLC method demonstrated quantitative separation of 3-methylguanine from 7-methylguanine, 3-methyladenine, 7-methyladenine, and O⁶-methylguanine within 20 min total run time [2].

HPLC analysis methylated DNA adducts analytical method validation

Exclusive N-7 Glycosylation of N2-Protected 3-Methylguanine: Synthetic Regioselectivity Advantage

Ribosylation of 3-methylguanine itself does not proceed via purine nucleoside phosphorylase catalysis. However, N2-protected 3-methylguanines (compounds 4 and 6) undergo exclusive N-7 glycosylation under both fusion and chloromercury conditions, yielding exclusively the 7-α-D-ribofuranoside products 5 and 7, with no detectable N-9 isomer formation [1]. This is in marked contrast to guanine and other purine bases, which typically give mixtures of N-7 and N-9 regioisomers. Furthermore, fully acetylated 7-α-D-ribofuranoside 5 was obtainable by thermal transglycosylation of the corresponding 9-α-D-ribofuranoside 9, but the reverse isomerization (5 → 9) did not occur. The differences in relative stability toward acidic hydrolysis between 7- and 9-(α-D-ribofuranosyl)-3-methylguanines are distinctly higher than those described for any other 7-9 isomeric nucleoside pair [1].

nucleoside synthesis regioselective glycosylation wyosine precursors

Predicted pKa Differentiation: 3-Methylguanine vs. 7-Methylguanine

The strongest acidic pKa of 3-methylguanine is predicted to be 9.01 (ChemAxon), whereas 7-methylguanine exhibits a predicted acidic pKa of 9.78 ± 0.20 [1]. The 0.77 unit difference in acidic pKa translates to a ~5.9-fold difference in acid dissociation constant, meaning that at physiological pH, 3-methylguanine is more extensively deprotonated than 7-methylguanine. This ionization difference affects HPLC retention, electrophoretic mobility, and hydrogen-bonding patterns in enzyme active sites.

acid-base properties physicochemical characterization ionization state

Validated Application Scenarios for 2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one Based on Quantitative Differentiation Evidence


Positive Control and Calibration Standard for DNA Glycosylase Activity Assays (AlkA, Tag, MPG)

The 70-fold differential excision efficiency between AlkA and Tag glycosylases for 3-methylguanine [1] enables its use as a discriminatory substrate in enzyme activity assays. Researchers can employ 3-MeG-containing oligonucleotides to distinguish between constitutive (Tag) and inducible (AlkA) repair activities in E. coli lysates. The compound's quantifiable in vivo half-life of 3.6 ± 0.3 h further supports its use as a kinetic benchmark for repair rate measurements [2].

HPLC-MS Reference Standard for Quantitative DNA Adduct Analysis in Genotoxicity Studies

The validated HPLC retention time of ~30 min, separated by approximately 10 min from 7-methylguanine, makes 3-methylguanine an essential calibration standard for quantifying N3-methylation lesions in DNA from cells or tissues exposed to alkylating agents [3]. Its distinct retention time and MS fragmentation pattern enable unambiguous quantitation in complex biological matrices, as demonstrated by the method achieving separation of five methylated purines within 20 min [4].

Preferred Starting Material for Regioselective Synthesis of Wyosine Analogs and 3-Methylguanosine Probes

The exclusive N-7 glycosylation regioselectivity of N2-protected 3-methylguanine eliminates the isomeric purification burden inherent to guanine-based glycosylation routes [5]. This synthetic advantage is exploited in the preparation of wyosine model compounds—fluorescent nucleosides found in tRNA—where unambiguous N-7 connectivity is required for structural fidelity [6]. The uniquely high differential stability between 7- and 9-ribofuranosides also enables selective acid hydrolysis strategies.

Gas-Phase Thermochemical Calibrant for Mass Spectrometry-Based Acidity Ladder Studies

With a calculated gas-phase acidity (ΔHₐcᵢd) of 328.6 kcal mol⁻¹, 3-methylguanine fills a critical gap in the acidity ladder between highly acidic xanthine (324.7 kcal mol⁻¹) and less acidic 7-methylguanine (335.6 kcal mol⁻¹) [7]. This intermediate acidity value makes 3-MeG a valuable bracketing standard in FT-ICR MS measurements of nucleobase thermochemistry and in computational benchmarking of DFT-predicted acidities for modified purines.

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